molecular formula C15H17F2NO B2519280 N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide CAS No. 2361880-37-5

N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide

Cat. No. B2519280
CAS RN: 2361880-37-5
M. Wt: 265.304
InChI Key: JLWUOKOYOPXXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that target protein-protein interactions, which are crucial for many biological processes.

Mechanism of Action

N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide binds to the BH3-binding groove of Bcl-2, preventing the interaction between Bcl-2 and Bax. This interaction is crucial for the survival of cancer cells, and inhibition of this interaction leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to decrease the growth and proliferation of cancer cells. In addition, this compound has anti-inflammatory effects and has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for Bcl-2. However, this compound has limited solubility in water, which can make it difficult to use in some experiments. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide. One direction is to study the safety and efficacy of this compound in humans. Another direction is to explore the potential of this compound in combination with other anticancer drugs. In addition, further studies are needed to understand the mechanism of action of this compound and to identify other proteins that may be targeted by this compound.

Synthesis Methods

The synthesis of N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide involves several steps, starting with the reaction of cyclopentylamine with 2,4-difluorobenzyl chloride to form N-cyclopentyl-2,4-difluorobenzylamine. This intermediate compound is then reacted with acryloyl chloride to yield the final product, this compound.

Scientific Research Applications

N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound can inhibit the interaction between two proteins, Bcl-2 and Bax, which are involved in regulating cell death. This inhibition can lead to the death of cancer cells and has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO/c1-2-15(19)18(13-5-3-4-6-13)10-11-7-8-12(16)9-14(11)17/h2,7-9,13H,1,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWUOKOYOPXXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=C(C=C(C=C1)F)F)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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